molecular formula C18H15FN2O3S B2992139 1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-71-9

1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No.: B2992139
CAS No.: 851865-71-9
M. Wt: 358.39
InChI Key: LMJILTJZCKYKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a synthetic small molecule of interest in medicinal chemistry and preclinical research. Its structure incorporates a 1,3-benzodioxole group, a motif found in compounds investigated for their biological activity , linked to a dihydroimidazolone (imidazoline) core with a fluorophenyl-thioether side chain. While the specific biological profile and molecular target of this exact compound require further experimental characterization, its architecture suggests potential as a key intermediate or lead compound for pharmaceutical development. Researchers may explore its utility in developing modulators for various protein targets. Compounds with similar structural features, particularly the 1,3-benzodioxole moiety, have been studied in the context of modulating mitotic motor proteins, which are relevant in oncology research for their role in cell division . Furthermore, the imidazoline scaffold is a privileged structure in drug discovery, often associated with a range of pharmacological activities. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening assays. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-14-4-1-12(2-5-14)10-25-18-20-7-8-21(18)17(22)13-3-6-15-16(9-13)24-11-23-15/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJILTJZCKYKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and molecular interactions based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN2O3SC_{20}H_{19}FN_2O_3S with a molecular weight of approximately 392.44 g/mol. The structure contains a benzodioxole moiety, which is known for its diverse biological activities, and an imidazole ring that contributes to its pharmacological potential.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of the compound against various pathogens. Notably, it has shown significant activity against certain fungal strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans0.156 μmol/mL
Aspergillus niger0.312 μmol/mL
Staphylococcus aureus0.125 μmol/mL

The compound exhibited the best antifungal activity against Candida albicans, indicating its potential as an antifungal agent .

Cytotoxicity

The cytotoxic effects of the compound were assessed using the Artemia salina lethality assay, which is a standard method for evaluating the toxicity of chemical compounds. The results indicated that the compound has satisfactory cytotoxic activity, suggesting possible applications in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. The studies suggest that the compound interacts favorably with enzymes involved in fungal metabolism, which may explain its antifungal properties.

Key Findings from Molecular Docking:

  • Target Protein: Ergosterol biosynthesis enzyme (a common target in antifungal drug design).
  • Binding Affinity: -9.5 kcal/mol, indicating strong binding potential.
  • Hydrogen Bonds: Formation of key hydrogen bonds with amino acid residues critical for enzyme function.

These interactions highlight the compound's potential mechanism of action as an antifungal agent .

Case Studies

A case study involving a series of derivatives based on this compound demonstrated enhanced biological activity through structural modifications. For instance, substituting different groups on the imidazole ring resulted in varying degrees of antimicrobial efficacy and cytotoxicity.

Example Derivatives:

  • Derivative A: Enhanced antifungal activity with MIC values reduced to 0.078 μmol/mL against Candida albicans.
  • Derivative B: Increased cytotoxicity against human cancer cell lines with IC50 values below 10 μM.

These modifications suggest that further optimization of the structure could lead to more potent derivatives with specific therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules from the evidence:

Compound Name / ID Core Heterocycle Substituents Key Features & Applications Reference
Target Compound 4,5-Dihydroimidazole - 1,3-Benzodioxol-5-yl methanone
- 2-[(4-Fluorophenyl)methylsulfanyl]
Potential kinase/modulator due to sulfanyl group
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole - Phenylsulfonylphenyl
- Difluorophenyl
- Thio-linked phenylethanone
Antifungal/antibacterial activity [IJMS, 2014]
(2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone (Impurity B) Benzimidazole - 4-Fluorophenyl methanone
- 2-Amino group
Pharmaceutical impurity; metabolic intermediate [LGC, 2015]
5-Benzylidène-3-(4-fluoro-benzyl)-2-(4-fluoro-benzylsulfanyl)-3,5-dihydro-imidazol-4-one (4a) Dihydroimidazol-4-one - Benzylidène
- Dual 4-fluorobenzyl groups
Antiparasitic/antitumor screening [UFPE Thesis]
2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone Imidazole - Pyrrolidinylcarbonyl-pyrrole
- Benzyl-fluorophenyl
Kinase inhibition (hypothesized) [Chem Data]
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate Imidazole (metronidazole deriv.) - 4-Fluorobenzoate ester
- Nitro group
Antiglycation agent; antimicrobial [Acta Cryst.]

Structural Analysis

  • Heterocyclic Core : The target compound’s dihydroimidazole core (partially saturated) contrasts with triazole , benzimidazole , and fully unsaturated imidazole derivatives . Saturation may enhance conformational flexibility, influencing binding to rigid enzyme pockets.
  • Fluorinated Substituents : The 4-fluorophenyl group is a common motif across all compounds, enhancing lipophilicity and metabolic stability. However, its placement varies: as a methylsulfanyl substituent in the target vs. direct aryl linkages in others .
  • Sulfanyl Linkages: The target’s (4-fluorophenyl)methylsulfanyl group parallels thioether-containing analogs , which are known to modulate redox activity or metal chelation.

Pharmacological Implications

  • Target vs. Benzimidazole Derivatives : The target’s dihydroimidazole core may offer improved solubility over benzimidazole-based impurities , which are often associated with poor bioavailability.
  • Comparison with Triazole Analogs : Triazole-containing compounds exhibit broader antimicrobial activity, whereas the target’s sulfanyl-dihydroimidazole structure could favor selective kinase inhibition (e.g., JAK/STAT pathways).
  • Fluorobenzoate Esters : These derivatives prioritize esterase-mediated hydrolysis for prodrug activation, unlike the target’s stable thioether linkage.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound and ensuring high purity?

  • Answer : The synthesis can be adapted from protocols for structurally similar benzodioxol-containing compounds. For example, condensation reactions under nitrogen atmosphere with sodium metabisulfite as a catalyst in dry DMF (120°C, 18h) have been effective for analogous derivatives . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are advised. Purity validation should use HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆ or CDCl₃) to confirm structural integrity .

Q. How can X-ray crystallography be employed to resolve its molecular structure?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (SHELXT for solution, SHELXL for refinement) . Crystallize the compound in a solvent system like ethanol/dichloromethane. WinGX and ORTEP for Windows aid in data processing and visualization of anisotropic displacement parameters . For challenging cases (e.g., twinned crystals), high-resolution data collection (synchrotron sources) improves refinement accuracy .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

  • Answer :

  • FT-IR : Identify key bands (e.g., C=O stretch ~1700 cm⁻¹, C-S stretch ~650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to confirm substituents (e.g., benzodioxol methylene protons at δ ~5.9–6.1 ppm, fluorophenyl aromatic protons at δ ~7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, [M+H]⁺ ion).

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict its reactivity and intermolecular interactions?

  • Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze HOMO-LUMO gaps for electronic properties and MEP surfaces for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) using GROMACS. Assess stability via RMSD plots and hydrogen bonding with biomacromolecules (e.g., enzymes) .
  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., cytochrome P450). Validate with experimental IC₅₀ values .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

  • Answer : Discrepancies (e.g., bond length variations) may arise from dynamic effects in solution (NMR) vs. static crystal packing (SCXRD). Use:

  • Variable-Temperature NMR to probe conformational flexibility.
  • Hirshfeld Surface Analysis (CrystalExplorer) to quantify intermolecular interactions influencing crystallographic geometry .
  • Cross-Validation : Compare DFT-optimized structures with experimental data to identify outliers .

Q. How can its biological activity be mechanistically evaluated in vitro?

  • Answer :

  • Enzyme Assays : Test inhibition kinetics (e.g., Michaelis-Menten plots) against targets like cyclooxygenase-2 .
  • Cytotoxicity Screening : Use MTT assays on cell lines (IC₅₀ values). Include controls for solvent effects (e.g., DMSO ≤0.1%) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS to estimate half-life .

Methodological Considerations Table

TechniqueApplication ExampleKey Parameters/Citations
SCXRDResolve absolute configurationSHELXL refinement, R-factor < 0.05
HPLC-PDAPurity assessment (>98%)C18 column, 1.0 mL/min flow
DFT/NBO AnalysisDelocalization energy of C-S bondB3LYP/6-311++G(d,p), NBO 6.0
Molecular DockingPredict binding to 4-fluorophenyl-sensitive receptorsAutoDock Vina, ΔG ≤ -8 kcal/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.